

Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide

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Compound of Interest

Compound Name: *Safimaltib*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental data surrounding the allosteric inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) by the first-in-class, potent, and selective inhibitor, **Safimaltib** (JNJ-67856633). This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that plays a central role in the activation of the NF- κ B pathway downstream of antigen receptors.[1] MALT1 possesses both a scaffolding function, facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex, and a paracaspase enzymatic activity that cleaves and inactivates negative regulators of NF- κ B signaling, such as A20 and RelB.[2][3] Constitutive activation of the NF- κ B pathway is a known driver of various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] Therefore, inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for these malignancies.[5]

Safimaltib (JNJ-67856633) is an orally active, potent, and selective allosteric inhibitor of the MALT1 protease.[6] Its allosteric mechanism of action offers a distinct approach to modulating MALT1 activity compared to active-site inhibitors.[3] Preclinical studies have demonstrated its

potential in treating B-cell lymphomas, including models resistant to other therapies like BTK inhibitors.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of **Safimaltib** against MALT1 and its effects on lymphoma cells.

Table 1: Biochemical Potency of **Safimaltib** against MALT1

Assay Type	Target	IC50 (nM)	Reference
Biochemical Assay	MALT1	22.4	[3]
Biochemical Assay	MALT1	6.81	
Allosteric Mechanism	E397A-mutated MALT1	936	

Table 2: In Vitro Activity of **Safimaltib** in ABC-DLBCL Cell Lines

Cell Line	Genotype	Antiproliferative Activity	Reference
OCI-Ly3	CARD11 mutant	Active	[4]
OCI-Ly10	Active	[4]	
TMD8	CD79b mutant	Active	[4]
HBL-1	Active	[4]	

Note: Specific IC50/GI50 values for the antiproliferative activity of **Safimaltib** in these cell lines are not publicly available in the provided search results. The available abstracts describe the compound as having "antiproliferative activity" against these cell lines.

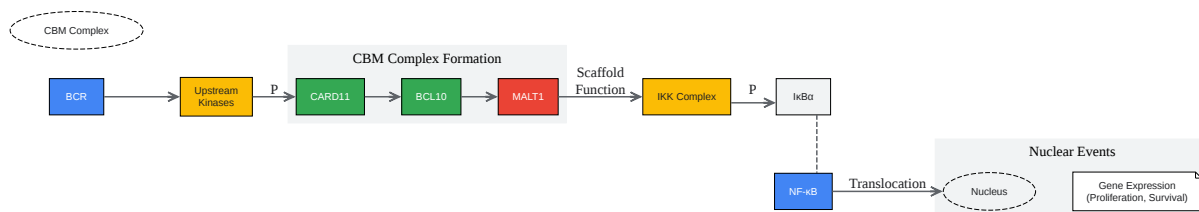
Table 3: In Vivo Efficacy of **Safimaltib** in ABC-DLBCL Xenograft Models

Model	Dosing Regimen	Outcome	Reference
CARD11-mutant ABC-DLBCL Mouse Model	1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days; 60 mg/kg q.d. x 28 days	Dose-dependent tumor growth inhibition	[3]
Patient-Derived Xenograft (PDX) - CARD11 mutant	10, 30, 100 mg/kg p.o. b.i.d.	Antitumor activity	[3]
Patient-Derived Xenograft (PDX) - CD79b mutant	10, 30, 100 mg/kg p.o. b.i.d.	Antitumor activity	[3]

Signaling Pathways and Mechanism of Action

MALT1 Signaling Pathway

MALT1 is a key component of the CBM signalosome, which is crucial for NF- κ B activation following B-cell receptor (BCR) stimulation. The pathway is initiated by the activation of upstream kinases, leading to the formation of the CBM complex. This complex then recruits downstream effectors, ultimately leading to the phosphorylation and degradation of I κ B α and the nuclear translocation of NF- κ B transcription factors.

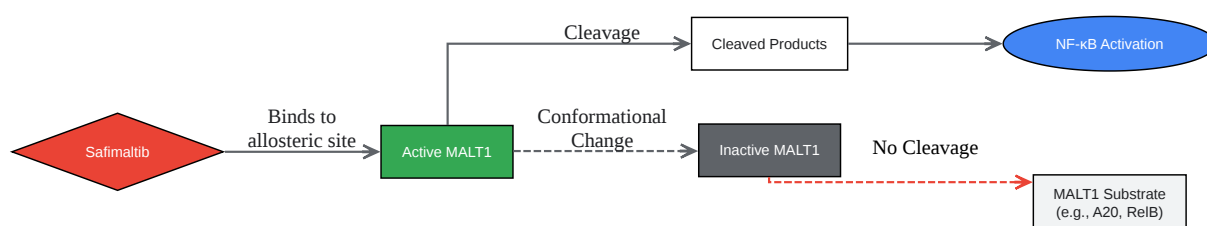


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Caption: MALT1 Signaling Pathway leading to NF- κ B activation.

Allosteric Inhibition by Safimaltib

Safimaltib functions as an allosteric inhibitor of MALT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the protease function. This prevents the cleavage of MALT1 substrates, thereby blocking downstream NF- κ B signaling.

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Caption: Mechanism of allosteric inhibition of MALT1 by **Safimaltib**.

Experimental Protocols

The following are representative protocols for key assays used to characterize MALT1 inhibitors. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the preclinical characterization of **Safimaltib**.

MALT1 Enzymatic Cleavage Assay (Fluorescence-Based)

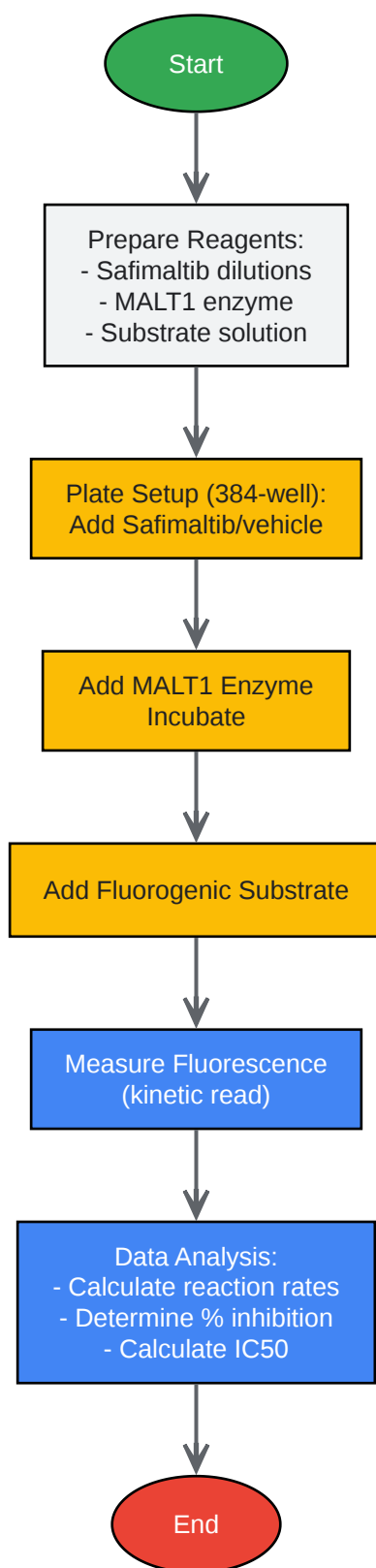
This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 using a fluorogenic substrate.

Materials:

- Recombinant human MALT1 enzyme
- MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- **Safimaltib** or other test compounds
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Safimaltib** in assay buffer.
- In a 384-well plate, add the diluted **Safimaltib** or vehicle control.
- Add the MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., 60 minutes) at 37°C.
- Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
- Determine the IC₅₀ value of **Safimaltib** by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.



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Caption: Workflow for a MALT1 enzymatic cleavage assay.

NF- κ B Reporter Assay (Luciferase-Based)

This cell-based assay quantifies the activity of the NF- κ B signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF- κ B response element.

Materials:

- Lymphoma cell line with an NF- κ B-luciferase reporter construct (e.g., stable transfection)
- Cell culture medium and supplements
- **Safimaltib** or other test compounds
- Stimulating agent (if necessary, e.g., PMA and ionomycin for some cell lines)
- Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Seed the NF- κ B reporter cells in a 96-well plate and allow them to adhere or stabilize overnight.
- Treat the cells with a serial dilution of **Safimaltib** or vehicle control for a specified period (e.g., 1-2 hours).
- If the cell line requires stimulation to activate the NF- κ B pathway, add the stimulating agent and incubate for an appropriate time (e.g., 6-24 hours). For ABC-DLBCL cell lines with constitutive NF- κ B activation, this step may not be necessary.
- After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a plate-reading luminometer.

- If using a dual-luciferase system, normalize the firefly luciferase signal (NF- κ B reporter) to the Renilla luciferase signal (transfection control).
- Calculate the percentage of inhibition of NF- κ B activity and determine the IC50 value of **Safimaltib**.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Lymphoma cell lines (e.g., OCI-Ly3, TMD8)
- Cell culture medium and supplements
- **Safimaltib** or other test compounds
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled tissue culture plates
- Luminometer

Procedure:

- Seed the lymphoma cells in a 96-well plate at a predetermined optimal density.
- Treat the cells with a serial dilution of **Safimaltib** or vehicle control.
- Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value of **Safimaltib**.

Conclusion

Safimaltib is a promising, first-in-class allosteric inhibitor of MALT1 with demonstrated preclinical activity in models of B-cell lymphomas. Its unique mechanism of action and potent inhibitory effects on the NF- κ B signaling pathway make it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. Further research into the clinical efficacy and safety of **Safimaltib** will be crucial in determining its future role in the treatment of B-cell malignancies.

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